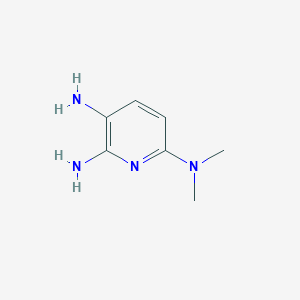

6-N,6-N-dimethylpyridine-2,3,6-triamine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-N,6-N-dimethylpyridine-2,3,6-triamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-11(2)6-4-3-5(8)7(9)10-6/h3-4H,8H2,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFIIMQCNYORSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(C=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 N,6 N Dimethylpyridine 2,3,6 Triamine

Strategies for the Construction of Pyridine-Triamine Scaffolds

Building the core pyridine-triamine structure is the foundational challenge. This involves the sequential or directed installation of three amino groups at the 2, 3, and 6 positions of the pyridine (B92270) nucleus.

The direct and selective functionalization of the pyridine ring is complicated by its electron-deficient nature, which deactivates it towards electrophilic substitution but makes it susceptible to nucleophilic attack. rsc.org The introduction of multiple amino groups requires careful regioselective control.

A common strategy begins with a pyridine derivative that has pre-existing functional groups to direct subsequent reactions. For instance, the synthesis of a related compound, 2,3-diamino-6-methoxypyridine, involves a sequence starting from 2,6-dichloropyridine. google.com This precursor undergoes nitration to introduce a nitro group at the 3-position, followed by ammonolysis to replace one of the chloro groups with an amino group, methoxylation to replace the second chloro group, and finally, reduction of the nitro group to yield the diamine. google.com This step-wise approach, manipulating activating and directing groups, is a cornerstone of regioselective pyridine functionalization.

C-H bond functionalization represents a more direct approach, though challenges in selectivity remain. rsc.org For instance, copper-mediated C-H amination has been developed for 2-phenylpyridine (B120327) derivatives, achieving amination exclusively at the ortho-position relative to the pyridine substituent. nih.gov While not directly applicable to installing three amino groups without directing substituents, it highlights the principle of using directing groups to achieve regioselectivity. The inherent reactivity of the pyridine ring itself favors nucleophilic attack at the C2 and C4 positions, a principle exploited in reactions like the Chichibabin amination. nih.gov However, achieving C3 functionalization is a significant challenge, often requiring more complex strategies like dearomatization-rearomatization sequences involving Zincke imine intermediates. researchgate.net

Various methods exist for introducing amino groups onto a pyridine ring, often relying on precursors like halopyridines or pyridine N-oxides. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Halogenated pyridines are excellent substrates for SNAr reactions. The electron-withdrawing nature of the ring nitrogen activates halogens at the 2-, 4-, and 6-positions towards displacement by nucleophiles, including ammonia (B1221849) or other amine sources. acs.org A process for producing 2-amino-3-nitro-6-chloropyridine, for example, utilizes the ammonolysis of 2,6-dichloro-3-nitropyridine. google.com

Chichibabin Reaction: This classic reaction involves the direct amination of pyridines at the 2-position using sodium amide (NaNH₂). nih.gov While effective for simple pyridines, its harsh conditions can limit its applicability to complex, functionalized substrates.

Amination via Pyridine N-Oxides: The conversion of the pyridine nitrogen to an N-oxide activates the C2 and C4 positions for both nucleophilic and electrophilic attack. A one-pot method converts pyridine N-oxides to 2-aminopyridines using Ts₂O and tert-butylamine, followed by deprotection. researchgate.netnih.gov This approach offers high yields and excellent 2-/4-selectivity. nih.gov

Modern Amination Reagents: To overcome the limitations of classical methods, new reagents have been developed. A multifunctional reagent prepared from 5,6-dichloropyrazine-2,3-dicarbonitrile and N-Boc hydroxylamine (B1172632) allows for the direct conversion of pyridines to Boc-protected 2-aminopyridines with high site-selectivity under mild conditions. galchimia.comresearchgate.net

Table 1: Comparison of General Pyridine Amination Routes

| Method | Position(s) Targeted | Typical Reagents | Advantages | Disadvantages |

| Nucleophilic Aromatic Substitution (SNAr) | C2, C4, C6 | Halopyridine + Amine Source (e.g., NH₃) | Good yields, predictable regioselectivity | Requires pre-functionalized halogenated substrate |

| Chichibabin Reaction | C2 | Pyridine + NaNH₂ | Direct C-H amination | Harsh conditions, limited substrate scope |

| Amination via N-Oxides | C2, C4 | Pyridine N-oxide + Ts₂O, t-BuNH₂ | High selectivity, mild conditions | Requires extra steps for N-oxide formation and removal |

| Modern Reagent Amination | C2 | Pyridine + Fier's Reagent | High selectivity, mild conditions, good functional group tolerance | Reagent synthesis required |

Introduction of N,N-Dimethylamino Substituents

Once a pyridine-triamine scaffold or a suitable precursor is obtained, the specific N,N-dimethylamino group must be installed at the C6 position. This can be achieved either by direct amination with dimethylamine (B145610) or by methylation of a primary amino group.

Directly introducing a dimethylamino group often follows the principles of SNAr on an activated pyridine ring. A highly relevant method involves the base-promoted selective amination of polyhalogenated pyridines using N,N-dimethylformamide (DMF) as the source of dimethylamine in water. acs.org This protocol demonstrates that in the presence of a base like NaOtBu, DMF can dissociate to generate dimethylamine in situ, which then acts as the nucleophile. acs.org This method has been shown to be highly selective for the C2-position on various polyhalogenated pyridines, including the mono-amination of 2,3,5,6-tetrachloropyridine. acs.org Applying this to a 2,3-diamino-6-halopyridine intermediate would be a direct route to the target structure.

Another interesting, though less direct, method involves the reductive cleavage of the C-N bond in 4-dimethylaminopyridine (B28879) (DMAP). nih.gov While this reaction was used to form a pyridyl complex, it demonstrates the possibility of using a reagent like DMAP as a source for substituted pyridyl fragments under specific reductive conditions. nih.gov

An alternative strategy is to first synthesize a pyridine-2,3,6-triamine (B183931) precursor and then selectively methylate the amino group at the 6-position. The synthesis of secondary amines from primary amines can be challenging due to over-alkylation, which can produce tertiary amines and quaternary ammonium (B1175870) salts. pnu.ac.ir

Research on the methylation of diaminopyridines provides crucial insights. The methylation of 2,3-diaminopyridine (B105623) with methyl iodide is solvent-dependent. rsc.org The reaction can lead to methylation on the ring nitrogen or the exocyclic amino groups, with the ratio of ring to 3-amino-group methylation varying significantly with solvent polarity. rsc.org For example, in acetonitrile, ring methylation is favored, while in a 4:1 mixture of 2,2,2-trifluoroethanol-methanol, methylation of the 3-amino group becomes more competitive. rsc.org This highlights the challenge of achieving selective N-methylation on a polyaminopyridine. In contrast, the methylation of 3-amino-2-methylaminopyridine occurs exclusively at the 3-amino-group, suggesting that steric and electronic factors can be used to direct the reaction. rsc.org

A novel one-pot method for the N-methylation of 2,6-diaminopyridine (B39239) utilizes sodium azide (B81097) and triethyl orthoformate. pnu.ac.ir This approach provides a convenient route for the N-methylation of pyridine derivatives with good yields under mild conditions, potentially avoiding issues of over-methylation. pnu.ac.ir

Table 2: N-Methylation Conditions for Aminopyridines

| Substrate | Reagent(s) | Solvent | Outcome | Reference |

| 2,3-Diaminopyridine | Methyl Iodide | Acetonitrile | Ring methylation favored (7.3:1) | rsc.org |

| 2,3-Diaminopyridine | Methyl Iodide | 4:1 TFE-Methanol | Ring vs. 3-amino methylation (1.1:1) | rsc.org |

| 3-Amino-2-methylaminopyridine | Methyl Iodide | N/A | Exclusive methylation at 3-amino group | rsc.org |

| 2,6-Diaminopyridine | NaN₃, HC(OC₂H₅)₃ | N/A | N-methylation product | pnu.ac.ir |

Multi-Component Reactions and Cascade Annulation Approaches in Pyridine Synthesis

Instead of building upon an existing pyridine ring, multi-component reactions (MCRs) and cascade annulations construct the heterocyclic core from simpler, acyclic precursors in a single operation. bohrium.com These methods are highly atom-economical and can rapidly generate molecular complexity. bohrium.comacsgcipr.org

The Hantzsch pyridine synthesis is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. wikipedia.org The initial product is a dihydropyridine (B1217469), which is then oxidized to the aromatic pyridine. wikipedia.org Variations of the Hantzsch synthesis, such as the three-component approach, allow for the synthesis of nonsymmetrical pyridines. taylorfrancis.com

More contemporary methods involve cascade annulations. A metal-free cascade annulation of isopropene derivatives with an ammonium source and a carbon source (like formaldehyde) has been developed for the selective synthesis of diverse substituted pyridines. nih.govacs.orgacs.org This one-pot protocol proceeds through the efficient formation of multiple C-N and C-C bonds. acs.org Similarly, a three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reactions of 2-azadienes, which are generated in situ via a catalytic aza-Wittig reaction. nih.gov These strategies offer powerful routes to constructing highly substituted pyridine scaffolds that would be difficult to access through traditional stepwise functionalization. acsgcipr.orgnih.gov

Table 3: Selected Pyridine Ring Construction Methodologies

| Reaction Name | Type | Key Precursors | Main Feature |

| Hantzsch Synthesis | MCR ([2+2+1+1]) | Aldehyde, β-ketoester (2 equiv.), Ammonia | Forms a dihydropyridine intermediate requiring oxidation. acsgcipr.orgwikipedia.org |

| Bohlmann-Rahtz Synthesis | Condensation | Enaminone, α,β-unsaturated ketone | Directly yields the aromatic pyridine. acsgcipr.org |

| Cascade Annulation | Cascade | Isopropene derivative, NH₄I, Formaldehyde | Metal-free, one-pot synthesis of substituted pyridines. nih.govacs.org |

| Aza-Wittig/Diels-Alder | MCR | Aldehyde, α,β-unsaturated acid, Enamine | Two-pot, three-component access to diverse pyridines. nih.gov |

Catalytic Systems for Targeted Synthesis of Substituted Pyridines

The construction of the pyridine core with multiple substituents, particularly amino groups, often relies on transition-metal-catalyzed cross-coupling and cyclization reactions. These methods offer high efficiency, regioselectivity, and functional group tolerance. Key catalytic systems applicable to the synthesis of molecules like 6-N,6-N-dimethylpyridine-2,3,6-triamine include those based on palladium, copper, and other transition metals.

Palladium catalysts are powerful tools for C-N bond formation, most notably through the Buchwald-Hartwig amination, which is effective for the synthesis of aminopyridines from halopyridines. nih.govacs.org This approach could be envisioned for the stepwise introduction of the amino groups onto a pre-functionalized pyridine ring. For instance, a dihalopyridine precursor could be selectively aminated.

A modular synthesis of multisubstituted pyridines has been achieved using a palladium-catalyzed cyclization of "skipped" allenyl imines, which are formed from the condensation of amino allenes and aldehydes. acs.orgacs.org This method provides flexible control over the substitution pattern. acs.orgacs.org

Table 1: Overview of Palladium-Catalyzed Pyridine Synthesis Strategies

| Catalyst System | Substrates | Reaction Type | Potential Application for Target Compound |

| Pd₂(dba)₃ with appropriate phosphine (B1218219) ligands | Halopyridines, Amines | Buchwald-Hartwig Amination | Stepwise introduction of the 2-amino, 3-amino, and 6-dimethylamino groups onto a suitably halogenated pyridine precursor. |

| Palladium catalyst | Amino allenes, Aldehydes, Aryl iodides | Cyclization | Construction of a trisubstituted pyridine core with functionalities that can be converted to amino groups. |

Copper-catalyzed reactions represent another cornerstone in the synthesis of substituted pyridines and are particularly useful for C-N bond formation. researchgate.net Copper(I) salts, often in the presence of a ligand, can catalyze the amination of halopyridines. researchgate.net A notable copper-catalyzed cascade reaction involves the cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, leading to highly substituted pyridines. nih.gov

A copper-catalyzed, three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes has been reported for the synthesis of imidazo[1,2-a]pyridines, showcasing copper's utility in constructing fused pyridine systems which can be precursors to other substituted pyridines. nih.gov Furthermore, a copper(I)-catalyzed amination reaction using aqueous ammonia under mild conditions has been developed for the efficient synthesis of various aminopyridine derivatives. researchgate.net

Table 2: Selected Copper-Catalyzed Methodologies for Pyridine Synthesis

| Catalyst System | Starting Materials | Reaction Type | Key Features |

| Copper(I) salt and a secondary ammonium salt | O-acetyl ketoximes, α,β-unsaturated aldehydes | [3+3]-type condensation | Modular synthesis, mild conditions, broad functional group tolerance. organic-chemistry.org |

| CuI | Alkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoates | Cascade cross-coupling and electrocyclization | Simple and modular method for highly substituted pyridines. nih.gov |

| CuI/Bipyridine | 2-Aminopyridines, Aldehydes, Terminal alkynes | Domino reaction | Efficient construction of functionalized imidazo[1,2-a]pyridines. nih.gov |

| Copper(I) catalyst with ligand (e.g., DMEDA) | Bromopyridines, Aqueous ammonia | Amination | Mild conditions, efficient synthesis of aminopyridines. researchgate.net |

Beyond palladium and copper, other transition metals and catalytic strategies have been employed for the synthesis of substituted pyridines. Rhodium(III)-catalyzed cyclization of oximes and diazo compounds provides access to multisubstituted pyridine N-oxides under mild conditions. organic-chemistry.org Iron-catalyzed [3+3] annulation of oxime acetates with enaminones is an efficient method for synthesizing unsymmetrical and symmetrical multi-substituted pyridines. researchgate.net

Metal-free approaches have also gained traction. A base-catalyzed one-pot, three-component reaction of ynals, isocyanates, amines, and alcohols can yield highly decorated pyridine derivatives with high regioselectivity. organic-chemistry.org Additionally, N-heterocyclic carbenes (NHCs) have been utilized to catalyze the reaction of alkynyl esters with enamines to furnish substituted pyridines. thieme-connect.com

Table 3: Diverse Catalytic Systems for Substituted Pyridine Synthesis

| Catalyst/Promoter | Reactants | Reaction Type |

| Rh(III) catalyst | Oximes, Diazo compounds | C-H activation/cyclization |

| Iron catalyst | Oxime acetates, Enaminones | [3+3] Annulation |

| DIPEA (base) | Ynals, Isocyanates, Amines, Alcohols | Three-component reaction |

| N-Heterocyclic Carbene (NHC) | Alkynyl esters, Enamines | Annulation |

The synthesis of this compound would likely involve a multi-step sequence, leveraging one or more of the catalytic systems described above. A plausible strategy could involve the construction of a pyridine ring with appropriate leaving groups (e.g., halogens) at the 2, 3, and 6 positions, followed by sequential or selective catalytic amination reactions to introduce the primary and tertiary amino functionalities. The choice of catalyst and reaction conditions would be crucial to control the regioselectivity of the amination steps.

Coordination Chemistry of 6 N,6 N Dimethylpyridine 2,3,6 Triamine As a Ligand

Ligand Design Principles for Polydentate Pyridine-Triamine Systems

The design of polydentate ligands, such as those incorporating a pyridine-triamine scaffold, is guided by several key principles aimed at achieving specific coordination geometries, metal ion selectivities, and complex stabilities. The primary goal is to strategically position multiple donor atoms within a single molecule to facilitate chelation. The chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands, is a fundamental driving force.

In pyridine-triamine systems, the pyridine (B92270) ring acts as a rigid backbone, pre-organizing the appended amine donor groups in a specific spatial arrangement. The relative positions of the amino groups on the pyridine ring (ortho, meta, para) are critical. For 6-N,6-N-dimethylpyridine-2,3,6-triamine, the amino groups at the 2- and 3- positions, along with the pyridine nitrogen itself, create a potential tridentate N,N,N-donor set in a facial arrangement. The additional dimethylamino group at the 6-position introduces both steric and electronic modifications that can fine-tune the ligand's coordinating ability. The inclusion of both primary and tertiary amine donors offers a combination of hard and borderline Lewis base characteristics, potentially influencing selectivity for different metal ions.

Coordination Modes and Geometries in Metal Complexes

The coordination behavior of this compound is dictated by the interplay of its inherent structural features and the preferences of the metal center.

Characterization of Tridentate and Pentadentate Coordination

Based on its structure, this compound is well-suited to act as a tridentate ligand. The most probable tridentate coordination mode would involve the pyridine nitrogen (N1), the primary amino group at the 2-position (N2), and the primary amino group at the 3-position (N3). This arrangement would form two stable five-membered chelate rings with a coordinated metal ion, leading to a facial (fac) geometry in an octahedral complex.

While the molecule contains four nitrogen atoms, pentadentate coordination to a single metal center is highly unlikely due to significant steric strain and unfavorable bond angles that would be required. The nitrogen of the 6-dimethylamino group is sterically hindered by the adjacent methyl groups and is positioned further from the N1-N2-N3 binding pocket. Instead, this fourth donor site might remain uncoordinated or participate in bridging to a second metal center, forming polynuclear structures. Definitive characterization of these modes would rely on techniques like single-crystal X-ray diffraction, which provides precise information on bond lengths and angles within a metal complex.

Influence of Steric and Electronic Factors on Coordination Geometry

Steric and electronic factors inherent to the ligand's structure significantly govern the geometry of its metal complexes.

Electronic Factors: The electronic nature of the donor groups affects their basicity and, consequently, the strength of the coordinate bond. The dimethylamino group is a strong electron-donating group, which increases the electron density on the pyridine ring. This inductive effect enhances the Lewis basicity of the pyridine nitrogen (N1), making it a stronger donor compared to unsubstituted pyridine. The primary amino groups at the 2- and 3-positions are also effective sigma-donors. The combination of these donor atoms makes the ligand a potent chelator for a wide range of metal ions.

Complexation with Transition Metal Ions

The array of nitrogen donor atoms in this compound makes it an excellent candidate for forming stable complexes with first-row transition metals such as manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). The coordination of aminopyridine derivatives to these metals is well-documented. energetic-materials.org.cnbldpharm.com

Complexation is typically achieved by reacting the ligand with a metal salt (e.g., chloride, nitrate, or perchlorate) in a suitable solvent like ethanol (B145695) or methanol. The resulting complexes are often colored and can be isolated as crystalline solids. Based on the behavior of similar tridentate N-donor ligands, octahedral geometries are expected for metals like Co(II) and Ni(II), yielding complexes with a 2:1 ligand-to-metal ratio, [M(L)₂]²⁺, where the ligands occupy all six coordination sites. For Cu(II), a distorted octahedral or square pyramidal geometry is likely due to the Jahn-Teller effect. The diamagnetic Zn(II) ion would be expected to form a stable octahedral complex.

Table 1: Expected Properties of Transition Metal Complexes with this compound (L)

| Metal Ion | Expected Geometry | Expected Color | Magnetic Properties |

|---|---|---|---|

| Co(II) | Octahedral | Pink/Red | Paramagnetic |

| Ni(II) | Octahedral | Green/Blue | Paramagnetic |

| Cu(II) | Distorted Octahedral | Blue/Green | Paramagnetic |

Complexation with Lanthanide Ions

Lanthanide ions (Ln³⁺) are hard Lewis acids with a strong affinity for hard donors like nitrogen and oxygen. They are characterized by large ionic radii and high coordination numbers, typically ranging from 8 to 10. The polydentate nature of this compound makes it a suitable ligand for lanthanide ions.

While the ligand itself is unlikely to satisfy the entire coordination sphere of a lanthanide ion, it can act as a primary chelating agent. The remaining coordination sites would likely be occupied by solvent molecules (e.g., water, methanol) or counter-anions from the lanthanide salt used in the synthesis. The formation of lanthanide complexes with functionalized pyridine ligands has been demonstrated to yield compounds with interesting luminescent and magnetic properties. researchpublish.comijcce.ac.ir Complexation of this ligand with ions like Europium(III) or Terbium(III) could potentially lead to sensitized luminescence, where the ligand absorbs energy and transfers it to the metal center, resulting in characteristic metal-centered emission.

Kinetic and Thermodynamic Stability of Coordination Compounds

The formation of complexes with polydentate ligands like this compound is associated with significant thermodynamic stability, primarily due to the chelate effect. The tridentate coordination of the ligand would lead to the formation of two five-membered chelate rings, which is entropically favored over the coordination of three separate monodentate ligands.

The stability of complexes with divalent first-row transition metals is expected to follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is based on the decrease in ionic radii across the series and the ligand field stabilization energy, which peaks at Ni(II) and is also high for Cu(II). While specific stability constants (log β) for this ligand have not been reported, values for related terpyridine complexes are typically very high, indicating strong metal-ligand binding. chemimpex.comnih.gov

Kinetically, complexes formed with polydentate ligands are often more inert (i.e., they undergo ligand exchange reactions more slowly) than those with monodentate ligands, a phenomenon related to the energetic cost of dissociating all donor atoms simultaneously. This kinetic stability is crucial for maintaining the integrity of the complex in various applications.

Table 2: Representative Trend in Thermodynamic Stability (log β) for High-Spin M(II) Complexes Following the Irving-Williams Series

| Metal Ion | Mn(II) | Fe(II) | Co(II) | Ni(II) | Cu(II) | Zn(II) |

|---|

| Relative Stability | Low | Moderate | High | Very High | Highest | High |

Electronic Properties of Metal-Triamine Complexes and Their Implications

The electronic properties of metal complexes are fundamental to understanding their reactivity, color, and potential applications. For complexes involving ligands like this compound, these properties are primarily dictated by the nature of the metal ion, its oxidation state, and the coordination environment imposed by the triamine ligand. Detailed experimental data specifically for this compound complexes is not extensively available in the public domain. However, by examining related structures containing pyridine and amine donor groups, a clear picture of the expected electronic characteristics can be established. These properties are typically investigated using techniques such as UV-Vis spectroscopy, cyclic voltammetry, and magnetic susceptibility measurements.

UV-Visible Spectroscopy

The electronic absorption spectra of transition metal complexes with ligands analogous to this compound are characterized by distinct bands arising from different types of electronic transitions. These transitions include d-d transitions, ligand-to-metal charge transfer (LMCT), and metal-to-ligand charge transfer (MLCT) bands.

d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the metal center. For first-row transition metal complexes, these bands are typically observed in the visible region of the spectrum. They are characteristically weak due to being Laporte-forbidden. The energy of these transitions is sensitive to the geometry of the complex and the ligand field strength. For instance, octahedral Ni(II) complexes with pyridine-based ligands often exhibit multiple weak absorption bands in the visible and near-infrared regions. jscimedcentral.commdpi.com

Charge Transfer (CT) Bands: Charge transfer transitions are generally much more intense than d-d transitions.

Metal-to-Ligand Charge Transfer (MLCT): These occur when an electron is excited from a metal-based orbital to a ligand-based orbital. They are common in complexes with metals in low oxidation states and ligands possessing low-lying π* orbitals, such as the pyridine ring. nih.gov These transitions are often responsible for the intense colors of many polypyridyl complexes.

Ligand-to-Metal Charge Transfer (LMCT): This type of transition involves the transfer of an electron from a ligand-based orbital to a metal-based orbital. They are more likely to occur when the metal is in a high oxidation state and the ligand has high-energy lone pairs, such as the amino groups.

Intra-ligand Transitions: The UV region of the spectrum is typically dominated by intense absorptions corresponding to π-π* and n-π* transitions within the ligand itself. nih.gov For pyridine-containing ligands, these bands are often observed below 350 nm. nih.gov

The table below summarizes typical UV-Vis absorption data for related transition metal complexes with pyridine-based ligands, which can serve as a model for complexes of this compound.

| Complex Type (Analogous) | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| Ni(II) Pyridine Complexes | ~350-450, ~550-700 | < 100 | d-d transitions |

| Fe(II) Polypyridyl Complexes | ~450-600 | > 10,000 | MLCT (t2g → π) |

| Cu(II) Polypyridyl Complexes | ~600-900 | 100-300 | d-d transitions |

| General Pyridine Ligands | < 350 | > 10,000 | Intra-ligand (π-π) |

Electrochemical Properties

Cyclic voltammetry (CV) is a key technique for probing the redox behavior of metal complexes. It provides information on the stability of different oxidation states of the central metal ion and can indicate whether redox processes are reversible or irreversible. analis.com.my

For complexes with polypyridyl amine ligands, the electrochemical behavior is heavily influenced by both the metal center and the electronic nature of the ligand. The this compound ligand, with its combination of a π-accepting pyridine ring and σ-donating amine groups, can stabilize various metal oxidation states.

Metal-Centered Redox Processes: The CV of a complex with a redox-active metal like iron, copper, or cobalt would be expected to show one or more waves corresponding to processes like M(II)/M(III) or M(II)/M(I) couples. analis.com.mycmu.edu The potential at which these processes occur is a measure of the ease of oxidation or reduction. The electron-donating amino groups would generally make the metal center more electron-rich, thus making it easier to oxidize (shifting the M(II)/M(III) couple to a less positive potential) compared to a simple pyridine ligand.

Ligand-Centered Redox Processes: At more negative potentials, reduction waves corresponding to the addition of electrons to the ligand's π* orbitals may be observed. psu.edu

The reversibility of the redox waves provides insight into the stability of the complex upon a change in oxidation state. Quasi-reversible or irreversible processes often suggest that a change in the coordination geometry or decomposition of the complex follows the electron transfer. analis.com.my

Below is a table of representative redox potential data for analogous copper and iron complexes, measured against a standard reference electrode.

| Complex Type (Analogous) | Redox Couple | Potential (E₁/₂, V vs. Ag/AgCl) | Characteristics |

| Cu(II)/Cu(I) with Pyridyl Ligands | Cu(II)/Cu(I) | +0.03 to +0.75 | Quasi-reversible analis.com.my |

| Fe(II)/Fe(III) with Pyridyl Ligands | Fe(II)/Fe(III) | -0.47 to -0.67 | Quasi-reversible analis.com.my |

| Ni(II)/Ni(I) with Pyridyl Ligands | Ni(II)/Ni(I) | +0.12 to +0.71 | Quasi-reversible analis.com.my |

Magnetic Properties and Their Implications

The magnetic properties of metal-triamine complexes are determined by the number of unpaired d-electrons on the metal ion. Magnetic susceptibility measurements can distinguish between high-spin and low-spin configurations and provide evidence for magnetic interactions in polynuclear complexes.

Spin State: The this compound ligand is expected to have an intermediate ligand field strength. For a metal ion like Fe(II) (d⁶) in an octahedral environment, this could lead to either a high-spin (paramagnetic) or low-spin (diamagnetic) state, depending on the precise coordination environment. For Co(II) (d⁷) and Ni(II) (d⁸) in octahedral geometries, high-spin paramagnetic states are most common. mdpi.com

Magnetic Moment: The effective magnetic moment (μ_eff), calculated from magnetic susceptibility data, is a diagnostic tool for the spin state and oxidation state of the metal ion. For example, high-spin octahedral Ni(II) complexes typically exhibit magnetic moments in the range of 2.9–3.4 Bohr magnetons (B.M.). mdpi.com

The electronic properties of these complexes have significant implications for their potential use. The presence of accessible redox states is crucial for applications in catalysis, where the complex may need to cycle between different oxidation states to facilitate a chemical transformation. cmu.edu The intense charge-transfer bands suggest potential applications in sensing or as chromophores in dye-sensitized solar cells. Furthermore, the ability to tune these electronic properties by modifying the ligand or the metal ion allows for the rational design of new materials with specific functions.

Spectroscopic and Structural Characterization of 6 N,6 N Dimethylpyridine 2,3,6 Triamine and Its Complexes

Vibrational Spectroscopy

The FTIR spectrum of 6-N,6-N-dimethylpyridine-2,3,6-triamine is expected to be rich in information, with characteristic absorption bands for the N-H, C-H, C=C, C=N, and C-N bonds.

Key Vibrational Modes:

N-H Stretching: The primary amine groups will exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. ijirset.com These bands are typically strong and somewhat broad.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). vscht.cz

N-H Bending: The scissoring vibration of the primary amine groups typically results in a strong band around 1600-1650 cm⁻¹. core.ac.uk

Pyridine (B92270) Ring Vibrations (C=C and C=N Stretching): These vibrations give rise to a series of sharp bands in the fingerprint region, typically between 1400 and 1600 cm⁻¹. up.ac.za

C-N Stretching: The stretching vibrations for the aromatic C-N bonds and the aliphatic C-N bond of the dimethylamino group are expected in the 1250-1350 cm⁻¹ region. core.ac.uk

Upon complexation with a metal ion, shifts in the pyridine ring vibrational modes are expected, which can confirm the coordination of the ligand. up.ac.za Specifically, an increase in the frequency of some ring vibrations is often observed, indicating coordination through the pyridine ring nitrogen.

Table 3: Predicted Major FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| N-H Scissoring (Bending) | 1600 - 1650 | Strong |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Raman spectroscopy is a complementary technique to FTIR and is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds.

Expected Raman Signals:

Pyridine Ring Breathing Modes: The Raman spectrum of pyridine derivatives is often dominated by the ring breathing vibrations. researchgate.net For substituted pyridines, a strong, sharp band corresponding to the symmetric ring breathing mode is expected around 990-1030 cm⁻¹. The exact position is sensitive to the nature and position of the substituents. researchgate.netaps.org

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are Raman active and will appear in the same regions as in the FTIR spectrum.

Other Ring Modes: Other in-plane and out-of-plane ring deformations will be visible throughout the fingerprint region.

When the molecule acts as a ligand in a metal complex, changes in the Raman spectrum can provide evidence of coordination. Shifts in the ring breathing modes are particularly informative. nih.gov Furthermore, in complexes with heavy metal ions, new low-frequency bands corresponding to the metal-ligand (M-N) stretching vibrations can often be observed, typically below 400 cm⁻¹. mdpi.com These bands provide direct evidence of the formation of a coordination bond.

Mass Spectrometry.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS).

High-resolution mass spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound by distinguishing between molecules with the same nominal mass but different atomic compositions. For this compound (C₇H₁₂N₄), HR-MS would be used to confirm its exact mass, providing strong evidence for its elemental composition and helping to differentiate it from isomeric structures.

Electrospray Ionization Mass Spectrometry (ESI-MS).

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar, and often large, molecules. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. ESI-MS would be a suitable method for confirming the molecular weight of this compound and would be especially valuable for studying its metal complexes, allowing for the characterization of the coordination species in solution.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

MALDI-TOF is another soft ionization technique, often used for non-volatile and thermally labile compounds, including synthetic polymers and biomolecules. The analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle desorption and ionization. While less common for small molecules like the one , MALDI-TOF MS could be employed to determine its molecular weight and study its complexes, particularly if they are part of a larger assembly.

Electronic Absorption Spectroscopy.

Electronic absorption spectroscopy investigates the transitions of electrons between molecular orbitals upon the absorption of electromagnetic radiation. It provides information about the electronic structure of a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions, typically π→π* and n→π*. The spectrum of this compound would be expected to show characteristic absorption bands related to the substituted pyridine ring. The positions (λmax) and intensities (molar absorptivity, ε) of these bands would provide insight into the electronic structure. Upon complexation with a metal ion, shifts in these bands (e.g., solvatochromic shifts) and the appearance of new bands (e.g., d-d transitions or charge-transfer bands) would be observed, offering information about the coordination environment.

X-ray Absorption Spectroscopy (XAS) and Near-Edge Structure (XANES).

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that probes the local geometric and/or electronic structure around a specific atom. The X-ray Absorption Near-Edge Structure (XANES) region, also known as NEXAFS, provides information on the oxidation state and coordination geometry of the absorbing atom by analyzing transitions of core electrons to unoccupied states. For this compound and its complexes, N K-edge XANES could be used to probe the electronic environment of the different nitrogen atoms in the molecule. acs.orgresearchgate.netnih.govnih.gov If a metal complex were studied, XAS at the metal's absorption edge would provide detailed information about the metal's oxidation state, coordination number, and the nature of the bonds with the ligand.

Single-Crystal X-ray Diffraction (SCXRD)

Determination of Molecular and Crystal Structures

The primary application of SCXRD is the unambiguous determination of a molecule's connectivity and conformation. For this compound, this analysis would confirm the pyridine ring system and the substitution pattern of the three amine groups, including the dimethylated amine at the 6-position.

Furthermore, SCXRD data allows for the determination of the crystal system, space group, and unit cell dimensions. This crystallographic information is fundamental to understanding the symmetry and repeating pattern of the molecule in the solid state. For instance, studies on related pyridine-based compounds have identified various crystal systems, such as monoclinic or orthorhombic, depending on the specific substituents and crystallization conditions. However, no such crystallographic data has been reported for this compound itself.

Analysis of Bond Lengths and Angles in Coordination Complexes

In the context of coordination chemistry, SCXRD is crucial for characterizing the geometry of metal complexes. If complexes of this compound were synthesized and analyzed, SCXRD would provide precise measurements of the bond lengths between the metal center and the coordinating nitrogen atoms of the ligand. The bond angles around the metal ion would define the coordination geometry (e.g., octahedral, tetrahedral, square planar).

This data is vital for understanding the nature of the metal-ligand bonding and the electronic properties of the complex. For example, variations in metal-nitrogen bond lengths can indicate the strength of the coordination bond and the influence of other ligands in the coordination sphere. While extensive data exists for the bond lengths and angles in complexes of other nitrogen-containing ligands, no such experimental values are available for complexes of this compound.

To illustrate the type of data that would be obtained, the following interactive table provides hypothetical bond length and angle data for a generic octahedral metal complex of this ligand.

| Parameter | Value |

| Metal-N(pyridine) bond length (Å) | Data not available |

| Metal-N(amino) bond length (Å) | Data not available |

| N-Metal-N bond angle (°) | Data not available |

Investigation of Solid-State Architectures

Beyond the individual molecule, SCXRD elucidates the intermolecular interactions that govern the packing of molecules in the crystal lattice, forming the solid-state architecture. These interactions can include hydrogen bonding, π-π stacking, and van der Waals forces.

For this compound, the presence of primary amino groups would suggest the potential for significant hydrogen bonding networks. The pyridine ring could also participate in π-π stacking interactions. Understanding these interactions is key to predicting and controlling the physical properties of the material, such as solubility and melting point. However, without experimental SCXRD data, any discussion of the solid-state architecture of this specific compound remains speculative.

Advanced Morphological and Structural Analysis (e.g., SEM, TEM, AFM, Powder XRD)

In addition to single-crystal techniques, a variety of other methods are used to characterize the broader structural and morphological features of a material. These techniques are particularly useful for analyzing polycrystalline powders or materials where single crystals are not available.

Powder X-ray Diffraction (Powder XRD): This technique is used to identify crystalline phases and to obtain information about the unit cell parameters of a powdered sample. While single-crystal XRD provides a more detailed structure, powder XRD is often used for routine characterization and to confirm the bulk purity of a synthesized compound. No powder XRD patterns for this compound have been published.

Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface morphology and topography of a material at the micro- to nanometer scale. It provides information on particle size, shape, and aggregation.

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging than SEM, allowing for the visualization of internal structure and crystallographic defects.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can be used to image surfaces at the atomic scale and to measure various surface properties.

A comprehensive literature search indicates that no studies employing SEM, TEM, AFM, or powder XRD for the analysis of this compound or its complexes have been reported. Consequently, there is no available data on the morphology or bulk structural properties of this compound.

The table below summarizes the lack of available data for these advanced analytical techniques.

| Analytical Technique | Findings for this compound |

| Powder XRD | No data available |

| SEM | No data available |

| TEM | No data available |

| AFM | No data available |

Computational and Theoretical Investigations of 6 N,6 N Dimethylpyridine 2,3,6 Triamine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it suitable for a wide array of molecular systems. DFT calculations are instrumental in predicting the properties of 6-N,6-N-dimethylpyridine-2,3,6-triamine by focusing on the electron density rather than the complex many-electron wavefunction.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

Functionals: Functionals are mathematical approximations that describe the exchange and correlation energies of the electrons within a molecule. For organic molecules like substituted pyridines, several functionals are commonly employed:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a fraction of exact Hartree-Fock exchange, making it one of the most widely used and versatile functionals for organic chemistry. uni-paderborn.de It often provides reliable geometries and electronic properties. nih.gov

PBE (Perdew-Burke-Ernzerhof): A functional within the Generalized Gradient Approximation (GGA) family, PBE is known for its non-empirical nature and solid performance for a variety of systems.

BP86 (Becke-Perdew 86): Another GGA functional, BP86 is often a good and computationally efficient choice for geometry optimizations. uni-paderborn.degoogle.com

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set affect the accuracy and cost of the calculation.

Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are widely used for organic molecules. The "6-31G" denotes the number of Gaussian functions used. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing chemical bonds accurately. youtube.com The "++" in "6-311++G(d,p)" signifies the inclusion of diffuse functions, which are important for describing anions and weak interactions.

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations. stackexchange.com

Karlsruhe basis sets (e.g., def2-SVP, def2-TZVP): These are well-balanced and efficient basis sets that are popular for DFT calculations across the periodic table. stackexchange.com

For a molecule like this compound, a typical and reliable level of theory for initial investigations would be B3LYP with a 6-31G(d,p) or larger basis set. researchgate.net

| Category | Examples | General Application |

|---|---|---|

| Hybrid Functionals | B3LYP, PBE0, M06-2X | Good for geometries, reaction energies, and electronic properties. |

| GGA Functionals | PBE, BP86 | Efficient for geometry optimizations and solid-state systems. |

| Pople Basis Sets | 6-31G(d,p), 6-311+G(d,p) | Standard for organic molecules; balances accuracy and cost. |

| Dunning Basis Sets | cc-pVDZ, aug-cc-pVTZ | Used for high-accuracy energy calculations and systematic convergence studies. |

| Karlsruhe Basis Sets | def2-SVP, def2-TZVP | Robust and efficient for a wide range of chemical systems. |

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This process is called geometry optimization. nih.gov

Geometry Optimization: Starting from an initial guess of the molecular structure, the DFT calculation systematically adjusts the positions of the atoms to find the arrangement with the lowest possible energy—the equilibrium geometry. google.com For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the pyridine ring and its amino and dimethylamino substituents.

Conformational Analysis: Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. The amino and dimethylamino groups in this compound can rotate around their C-N bonds. A conformational analysis would involve systematically rotating these bonds and performing a geometry optimization for each arrangement to identify the various low-energy conformers and determine the global minimum energy structure. nih.gov This is crucial as the molecular properties can be sensitive to the specific conformation. researchgate.net

Understanding the electronic structure is key to predicting a molecule's reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. wikipedia.org

HOMO: This orbital acts as an electron donor. The energy of the HOMO is related to the ionization potential, and its spatial distribution indicates the likely sites for electrophilic attack.

LUMO: This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity, and its location highlights potential sites for nucleophilic attack. youtube.com

The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. researchgate.net A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net For this compound, the amino groups are expected to significantly influence the energy and distribution of these orbitals.

| Parameter | Energy (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -5.85 | Indicates electron-donating ability. |

| LUMO Energy | -0.95 | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 4.90 | Relates to chemical reactivity and stability. |

Charge Distribution: DFT calculations can determine how electronic charge is distributed across the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom. This information helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers, providing further insight into the molecule's reactivity and intermolecular interactions.

DFT is a powerful tool for predicting various spectroscopic properties, which can aid in the structural characterization of a compound.

IR and Raman Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Comparing calculated spectra with experimental data is a standard method for confirming the structure of a synthesized compound. researchgate.netresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). acs.orgnih.gov These theoretical chemical shifts are invaluable for assigning signals in experimental NMR spectra and confirming the molecular structure. d-nb.info

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals, a set of global reactivity descriptors can be calculated. These indices, rooted in conceptual DFT, provide a quantitative measure of a molecule's reactivity. mdpi.com

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.

These descriptors help in systematically comparing the reactivity of this compound with other related compounds. acs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, intermolecular interactions, and solvent effects. figshare.comnih.gov

For this compound, an MD simulation could reveal:

The flexibility of the substituent groups and the accessible range of conformations in a solution.

The nature of interactions with solvent molecules, such as water, which can form hydrogen bonds with the amine groups.

How the molecule might interact with a biological target, such as a protein binding site, providing insights for drug design applications. rsc.org

By combining the detailed electronic information from DFT with the dynamic insights from MD, a comprehensive and multi-faceted understanding of this compound can be achieved.

Energy Framework Analysis of Non-Covalent Interactions

A detailed computational investigation into the non-covalent interactions of this compound through energy framework analysis has not been reported in the reviewed scientific literature. However, this analytical technique remains a crucial theoretical tool for understanding the supramolecular architecture and crystal packing of nitrogen-containing heterocyclic compounds. rasayanjournal.co.in Energy framework analysis is a computational method used to quantify the intermolecular interaction energies within a crystal lattice, providing insight into the stability of the crystalline structure. mdpi.comnih.govresearchgate.net

The methodology involves calculating the pairwise interaction energies between a central molecule and its neighbors in the crystal structure. These total interaction energies (E_tot) are then decomposed into four distinct components: electrostatic (E_ele), polarization (E_pol), dispersion (E_dis), and exchange-repulsion (E_rep). rasayanjournal.co.inresearchgate.netmdpi.com

Electrostatic Energy (E_ele): Arises from the interaction between the static charge distributions of the molecules.

Dispersion Energy (E_dis): Represents the attractive van der Waals forces.

Repulsion Energy (E_rep): Accounts for the short-range repulsion due to overlapping electron clouds.

Polarization Energy (E_pol): Stems from the distortion of a molecule's electron cloud by another molecule.

These energy components are visualized as frameworks, where the cylinders connecting the centroids of interacting molecular pairs are scaled in radius according to the magnitude of the specific interaction energy. rasayanjournal.co.inmdpi.com Typically, the dispersion and electrostatic components are the primary contributors to the stabilization of the crystal packing in aminopyridine derivatives. rasayanjournal.co.in

For a molecule such as this compound, which contains multiple amine groups and a pyridine ring, this analysis would be instrumental in quantifying interactions such as N-H···N hydrogen bonds and π-π stacking interactions that dictate its solid-state structure.

While specific data is not available, the results of such an analysis would typically be presented in a tabular format, summarizing the calculated energy components.

Table 1: Hypothetical Interaction Energy Components for this compound (Note: The following table is illustrative. Data for the target compound is not available in the searched literature.)

| Interaction Energy Component | Calculated Value (kJ/mol) |

| Electrostatic (E_ele) | Data Not Available |

| Polarization (E_pol) | Data Not Available |

| Dispersion (E_dis) | Data Not Available |

| Repulsion (E_rep) | Data Not Available |

| Total (E_tot) | Data Not Available |

The comprehensive understanding derived from an energy framework analysis is vital for crystal engineering and designing novel materials with specific properties, as the nature and strength of non-covalent interactions govern the physical characteristics of a compound. nih.govmdpi.com

Advanced Applications in Catalysis and Materials Science

Catalytic Activity of 6-N,6-N-dimethylpyridine-2,3,6-triamine Metal Complexes

Metal complexes incorporating this compound as a ligand are investigated for their catalytic prowess across a spectrum of organic transformations. The ligand's ability to chelate metal ions through its three nitrogen atoms can stabilize various oxidation states, while the electron-rich pyridine (B92270) ring, enhanced by amino and dimethylamino substituents, can modulate the metal center's redox potential and reactivity.

In Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique, the catalyst complex plays a pivotal role in regulating the polymerization process. The ligand's function is to solubilize the transition metal salt and, crucially, to adjust the redox potential of the metal center to control the activation and deactivation cycle. cmu.edu Research on copper-based ATRP catalysts has shown that ligands with strong electron-donating groups (EDGs) significantly enhance catalyst activity. cmu.edu

Complexes of this compound with transition metals like copper are anticipated to be highly active ATRP catalysts. The presence of three amine functionalities, including the potent dimethylamino group, serves to increase the electron density at the metal center. This enhancement facilitates the abstraction of a halogen atom from the initiator or dormant polymer chain, leading to a faster polymerization rate. This principle is demonstrated by comparing the activity of catalysts based on tris[(2-pyridyl)methyl]amine (TPMA) with those based on TPMA ligands modified with EDGs, which can be three orders of magnitude more active. cmu.edu Such highly active catalysts can be used at very low concentrations (parts-per-million levels), which is advantageous for minimizing product contamination. cmu.edu

Table 1: Effect of Electron-Donating Groups on Copper-Based ATRP Catalyst Activity This table illustrates the principle that increasing electron-donating character on a pyridine-based ligand enhances catalyst activity, a principle applicable to this compound. Data is based on analogous TPMA systems.

| Ligand | Relative Activity (k_act / k_act(TPMA)) | Required Catalyst Loading (ppm) for Controlled Polymerization |

| Tris[(2-pyridyl)methyl]amine (TPMA) | 1 | >100 |

| TPMA with EDGs (TPMA*) | ~1000 | As low as 5 |

Metal complexes of this compound are promising candidates for catalyzing cross-coupling and annulation reactions. In reactions such as Suzuki, Heck, and Sonogashira couplings, ligands are essential for stabilizing the active metal catalyst (often palladium or nickel) and facilitating the elementary steps of oxidative addition, transmetalation, and reductive elimination. The strong σ-donating ability of the aminopyridine ligand can promote the oxidative addition step and stabilize the high-oxidation-state intermediates.

For instance, nickel catalysts bearing substituted bipyridine ligands have been shown to be effective in cross-electrophile coupling reactions, where ligand structure directly impacts catalytic performance. nih.gov Similarly, ruthenium complexes with 2,6-di(quinolin-8-yl)pyridine ligands have been used in modular assembly strategies involving sequential cross-coupling reactions. nih.gov The tridentate chelation provided by this compound would offer high stability to the metal center, potentially leading to robust catalysts with long lifetimes and high turnover numbers in various C-C and C-N bond-forming reactions. researchgate.net

The catalytic addition of N-H bonds across unsaturated carbon-carbon bonds (hydroamination) is an atom-economical method for synthesizing amines. nih.gov Late transition-metal complexes, including those of palladium, rhodium, and iridium, are known to catalyze these reactions. nih.govnih.gov The mechanism often involves the coordination of both the amine and the alkene to the metal center. A metal complex of this compound could serve as an effective platform for such reactions. The ligand's structure can pre-organize the substrates around the metal ion, potentially influencing the regioselectivity and enantioselectivity of the transformation.

In the field of oxidation catalysis, pyridine derivatives have been employed to promote the selective oxidation of hydrocarbons using molecular oxygen. mdpi.com For example, 4-N,N-dimethylaminopyridine (DMAP) has been shown to catalyze the oxidation of methyl aromatics. mdpi.com A transition metal complex incorporating this compound could function as a robust oxidation catalyst. The electron-rich ligand can stabilize higher oxidation states of the metal, which are often key intermediates in catalytic oxidation cycles, while also protecting the metal center from deactivation.

Metalloenzymes perform complex chemical transformations with high efficiency and selectivity, often utilizing metal ions held in place by nitrogen- and oxygen-rich coordination environments from amino acid residues. Multidentate nitrogen ligands are frequently used to create synthetic complexes that mimic the structure and function of these enzyme active sites. nih.gov

The N,N,N-tridentate coordination pocket provided by this compound makes it an excellent candidate for developing bio-inspired catalysts. By coordinating to metals such as iron, copper, or manganese, it can model the active sites of various oxidases, oxygenases, or hydrolases. The electronic properties of the ligand can be tuned to replicate the subtle electronic environment of the native enzyme, allowing for the study of reaction mechanisms or the development of catalysts for reactions that are difficult to achieve with conventional methods.

Integration into Polymeric Materials

Beyond its role in forming catalytic metal complexes, the this compound molecule itself can be used as a fundamental building block, or monomer, for the synthesis of advanced polymeric materials.

The presence of three amine groups—two primary (at positions 2 and 3) and one tertiary (at position 6)—provides multiple reactive sites for polymerization reactions. These functionalities allow this compound to act as a monomer or a crosslinking agent in the synthesis of functional polymers.

For example, it can react with difunctional or polyfunctional electrophiles such as epoxides, acid chlorides, or isocyanates to form highly cross-linked thermoset materials or covalent adaptable networks (CANs). rsc.org The resulting poly(aminopyridine) materials would incorporate the pyridine ring directly into the polymer backbone, imparting unique properties such as thermal stability, metal-ion coordination capability, and defined redox characteristics. Furthermore, the synthesis of porous organic polymers (POPs) through Schiff base condensation of triamine monomers (e.g., triaminopyrimidine) with dialdehydes has been demonstrated. researchgate.net A similar strategy using this compound could yield nitrogen-rich microporous materials with potential applications in gas storage, separation, and heterogeneous catalysis. researchgate.net

Table 2: Potential Polymerization Reactions Involving this compound as a Monomer This table outlines hypothetical polymer systems that could be synthesized using the reactive amine groups of the title compound.

| Co-monomer Type | Linkage Formed | Resulting Polymer Class | Potential Properties/Applications |

| Di-epoxide | β-amino alcohol | Epoxy Thermoset / Network | High thermal stability, adhesive properties |

| Di-acyl Chloride | Amide | Polyamide / Aramid | High-performance fibers, heat resistance |

| Dialdehyde | Imine (Schiff Base) | Porous Organic Polymer (POP) | Gas adsorption, heterogeneous catalysis |

| Di-isocyanate | Urea | Polyurea | Elastomers, coatings |

Use as Crosslinking Agents in Polymer Networks

Functionalized aminopyridines and their derivatives are emerging as versatile crosslinking agents in the development of advanced polymer networks. Their rigid aromatic structure and the presence of multiple reactive amine groups allow for the formation of highly crosslinked and thermally stable materials.

Recent research has demonstrated the synthesis of primary amine-terminated star-shaped polystyrene (PS) that can be utilized as well-defined trifunctional crosslinking agents. rsc.orgrsc.org These macromolecular crosslinkers enable the tailoring of network properties such as crosslinking density, which in turn influences the swelling degree and glass transition temperature of the resulting polymer network. rsc.orgrsc.org The incorporation of these rigid crosslinkers has been shown to produce materials with excellent thermal resistance. rsc.orgrsc.org

In the realm of epoxy resins, aminopyridine derivatives have been investigated as thermal latent curing agents. acs.orgacs.orgbohrium.com These compounds can initiate the curing of epoxy resins at specific temperatures, a desirable characteristic for one-component systems with a long pot life. acs.orgacs.org The curing temperature can be modulated by altering the electronic properties of the aminopyridine derivative. acs.orgacs.org For instance, dual-locked aminopyridines, protected by amidation and N-oxidation, have been shown to enhance both storage stability and curing efficiency. acs.orgacs.org The curing process involves the deprotection of the aminopyridine to generate the active curing agent. bohrium.com

The table below summarizes the thermal properties of networks formed using triamine-functionalized and aminopyridine-based crosslinkers.

Table 1: Thermal Properties of Polymer Networks with Amine-Functionalized Pyridine Derivatives

| Polymer System | Crosslinking/Curing Agent | Key Thermal Properties |

|---|---|---|

| Epoxy Thermoset | Triamine-functionalized Polystyrene | High thermal resistance attributed to high Polystyrene content. rsc.orgrsc.org |

| Covalent Adaptable Networks (CANs) | Triamine-functionalized Polystyrene | Good thermal stability with tunable glass transition temperatures. rsc.orgrsc.org |

| Epoxy Resin | Dual-locked Aminopyridines | Curing temperatures modifiable in the range of 120–154 °C. acs.orgacs.org |

Optoelectronic and Semiconductor Applications of Derived Materials

Pyridine-containing polymers and materials derived from functionalized aminopyridines are of significant interest in the field of optoelectronics and semiconductors due to their unique electronic properties. These materials often serve as charge transporters in devices such as organic light-emitting diodes (OLEDs) and organic solar cells. rsc.org

The electron-deficient nature of the pyridine ring makes these materials suitable as electron-transporting materials (ETMs) in OLEDs. rsc.org The incorporation of pyridine moieties can enhance electron injection and mobility, leading to improved device performance, including higher current efficiency, external quantum efficiency (EQE), and better thermal stability. rsc.org For instance, starburst materials containing pyridine have been used as ETMs in highly efficient green phosphorescent OLEDs. oup.com An OLED using such a material exhibited a maximum power efficiency of 96 lm W⁻¹ with an EQE of 23%. oup.com

Furthermore, pyrene-pyridine integrated systems have been developed as hole-transporting materials (HTMs) for solution-processed OLEDs. nih.govacs.orgresearchgate.net These materials have shown to provide stable performance with reduced efficiency roll-off at high brightness. nih.govacs.orgresearchgate.net A device using a pyrene-bromopyridine based HTM achieved a maximum luminance of 17,300 cd/m² and a maximum EQE of 9%. nih.govacs.org

In the context of semiconductors, the functionalization of semiconductor surfaces with amines, including pyridine derivatives, can tune their electronic properties and reactivity. mdpi.com The electron mobility in organic semiconductors is a critical parameter for device performance, and materials incorporating pyridine moieties have been shown to possess high electron mobility. rsc.orgresearchgate.net For example, 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene has been demonstrated as a promising ETM in organic solar cells, leading to devices with high fill-factor and power conversion efficiency. rsc.org

The following table presents key performance metrics of OLEDs that utilize pyridine-based materials.

Table 2: Performance of OLEDs with Pyridine-Derived Materials

| Device Role | Pyridine-Based Material | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm W⁻¹) | Max. Luminance (cd m⁻²) |

|---|---|---|---|---|

| Electron Transport Layer | 1,3,5-tris[3,5-bis(pyrid-4-yl)phenyl]benzene | 23 | 96 | Not Reported |

| Hole Transport Layer | Pyrene-bromopyridine derivative | 9 | Not Reported | 17,300 |

Sensing and Recognition Systems

The ability of the pyridine nitrogen to participate in hydrogen bonding and coordination with metal ions makes pyridine derivatives, including aminopyridines, excellent candidates for the development of chemical sensors and molecular recognition systems. nih.govresearchgate.netutas.edu.au

Fluorescent chemosensors based on aminopyridine derivatives have been synthesized for the detection of various metal ions. researchgate.netmdpi.com These sensors often exhibit a "turn-on" or "turn-off" fluorescent response upon binding with a specific analyte, allowing for sensitive and selective detection. For example, a rhodamine-aminopyridine based sensor has been developed for the detection of Fe³⁺ in water with a very low detection limit of 4.1 x 10⁻⁸ M. researchgate.net Another sensor, 3-((6-((4-chlorobenzylidene)amino)pyridin-2-yl)imino)indolin-2-one (CBAPI), has been shown to be a highly sensitive and selective fluorescent sensor for both Zn²⁺ and Fe³⁺ ions, with detection limits in the nanomolar range. nih.gov

In the area of molecular recognition, dicationic pyridine-2,6-dicarboxamide receptors have been shown to strongly bind anions with high selectivity, particularly for chloride ions. nih.gov The binding affinity is attributed to the preorganized structure of the receptor and the high acidity of the NH and CH groups. nih.gov The binding constants for these interactions are significant, with log K values in the range of 3.5-6.5 in acetonitrile. nih.gov Thiourea-based receptors incorporating pyridine and amine units have also been studied for their anion recognition capabilities, showing high affinity for basic anions. nih.govacs.org

The table below provides examples of the sensing and recognition capabilities of pyridine-based systems.

Table 3: Performance of Pyridine-Based Sensing and Recognition Systems

| Sensor/Receptor Type | Analyte | Detection Limit | Binding Constant (log K) |

|---|---|---|---|

| Rhodamine-aminopyridine fluorescent sensor | Fe³⁺ | 4.1 x 10⁻⁸ M | Not Reported |

| CBAPI fluorescent sensor | Zn²⁺ | 2.90 nM | Not Reported |

| CBAPI fluorescent sensor | Fe³⁺ | 3.59 nM | Not Reported |

| Dicationic pyridine-2,6-dicarboxamide receptor | Cl⁻ | Not Applicable | 3.5-6.5 |

Future Research Directions and Outlook

Development of Novel Synthetic Routes with Enhanced Efficiency and Regioselectivity

The synthesis of polysubstituted pyridines, particularly those with multiple amino groups, often faces challenges related to regioselectivity and harsh reaction conditions. morressier.comnih.gov Future research into 6-N,6-N-dimethylpyridine-2,3,6-triamine will likely prioritize the development of more efficient and selective synthetic pathways.

Current strategies for synthesizing multisubstituted aminopyridines often involve multi-step processes. nih.gov A promising future direction lies in the development of one-pot or domino reactions that can construct the substituted pyridine (B92270) core in a single, efficient operation. nih.gov Inspiration can be drawn from multicomponent reactions that have been successfully employed for the synthesis of other polysubstituted 4-aminopyridines. nih.gov Furthermore, advancements in catalytic methods, such as palladium-catalyzed C-N bond formation, could be adapted to introduce the various amino groups with high precision. acs.org Copper-catalyzed amination reactions, which can be performed under mild conditions using inexpensive reagents like aqueous ammonia (B1221849), also present a viable and environmentally friendly alternative for introducing amino groups onto the pyridine ring. lookchem.comresearchgate.net

A significant challenge in the synthesis of unsymmetrically substituted pyridines is controlling the position of the incoming functional groups. Future synthetic routes will need to address the regioselective introduction of the 2-amino, 3-amino, and 6-(dimethylamino) groups. Methodologies starting from pre-functionalized pyridine N-oxides have shown great promise for the regioselective synthesis of 2-aminopyridines and could be a fruitful avenue of exploration. morressier.comresearchgate.netthieme-connect.com The use of directing groups or the careful tuning of electronic and steric factors of the starting materials and reagents will be crucial for achieving the desired regiochemical outcome. sigmaaldrich.com

| Synthetic Approach | Potential Advantages | Key Challenges | Relevant Research |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid assembly of molecular complexity. | Identification of suitable starting materials, control of regioselectivity. | nih.govrsc.org |

| Transition-Metal Catalysis (e.g., Pd, Cu) | High efficiency, functional group tolerance, mild reaction conditions. | Catalyst cost and stability, ligand design for specific regioselectivity. | acs.orglookchem.comresearchgate.net |

| Pyridine N-Oxide Functionalization | Excellent regioselectivity for C2-amination, use of readily available starting materials. | Potential for competing side reactions, compatibility with other substituents. | morressier.comresearchgate.netthieme-connect.comsigmaaldrich.com |

| Ring Transformation Reactions | Access to novel substitution patterns from different heterocyclic precursors. | Availability of suitable precursors, understanding complex reaction mechanisms. | thieme-connect.com |

Exploration of Diverse Metal Coordination Environments and Reactivity Profiles

The presence of three nitrogen donor atoms (one pyridinic and two exocyclic amino groups) in this compound suggests its potential as a versatile ligand in coordination chemistry. Future research should focus on systematically exploring its coordination behavior with a wide range of transition metals. The denticity of the ligand could vary depending on the metal center, its oxidation state, and the reaction conditions, potentially acting as a bidentate or tridentate chelating agent.

The electronic properties of the amino substituents are expected to significantly influence the donor capacity of the pyridine nitrogen. The electron-donating nature of the amino groups should enhance the Lewis basicity of the pyridine ring, potentially leading to the formation of stable metal complexes. wikipedia.org The investigation of complexes with early and late transition metals could reveal interesting structural motifs and electronic properties. vot.pl For instance, aminopyridinato ligands have been shown to stabilize metal-metal bonds and unusual oxidation states. vot.plresearchgate.net

A key area of future investigation will be the reactivity of the coordinated this compound ligand and its metal complexes. The amino groups could be susceptible to oxidation or other transformations upon coordination. acs.org Furthermore, the steric and electronic environment created by the ligand could influence the reactivity of the metal center, opening up possibilities for small molecule activation or catalytic transformations. acs.org The study of how substituents on the pyridine ring affect the bonding and reactivity of platinum(II) complexes, for example, demonstrates that tuning the ligand can modulate the properties of the resulting metal complex. acs.org

Advanced Computational Modeling for Mechanism Elucidation and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for advancing the understanding of this compound. DFT calculations can provide deep insights into its electronic structure, molecular topology, and vibrational properties, which are fundamental to predicting its behavior. rsc.org

Future computational studies should focus on several key areas. Firstly, DFT can be used to predict the nucleophilicity of the different nitrogen atoms in the molecule, which is crucial for understanding its reactivity in both synthetic transformations and coordination chemistry. ias.ac.inresearcher.life Such studies can help in designing more effective synthetic routes and in predicting the most likely coordination modes with different metal ions. ias.ac.insemanticscholar.org